Reduced Nucleophilicity vs. Pinacol Esters
The nucleophilicity of MIDA boronates is drastically reduced compared to pinacol esters, a key feature for chemoselective iterative couplings. In a systematic nucleophilicity survey, pinacol boronic esters displayed reactivity with a standard electrophile that was approximately 10 orders of magnitude faster than that of MIDA boronates [1]. This quantifiable attenuation prevents undesired cross-reactivity of the alkynyl MIDA boronate in the presence of other boron-based functional groups, enabling stepwise, sequential bond formations that are impossible with more nucleophilic pinacol or free boronic acid analogs.
| Evidence Dimension | Nucleophilicity (relative rate of reaction with a standard electrophile) |
|---|---|
| Target Compound Data | Approximately 1 (baseline, least nucleophilic among measured species) |
| Comparator Or Baseline | Pinacol boronic esters (rate approximately 10^10 times faster) |
| Quantified Difference | ~10^10-fold (10 orders of magnitude) slower for MIDA boronate |
| Conditions | Comparative kinetic measurements with a standard electrophile, as reviewed in Chem. Soc. Rev. 2014, 43, 412–443 |
Why This Matters
This 10^10-fold reduction in nucleophilicity is the mechanistic basis for the MIDA boronate's ability to remain inert during anhydrous cross-couplings, a prerequisite for iterative synthesis strategies where multiple boronate handles must be sequentially activated without cross-talk.
- [1] Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. View Source
